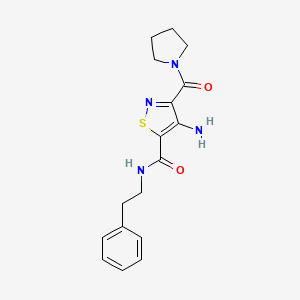
4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of thiazole derivatives often involves the reaction of amino acids with carbonyl compounds in the presence of specific catalysts. For instance, the synthesis pathway for compounds similar to this compound typically includes:
- Formation of Thiazole Ring : Utilizing thioketones and amines to form the thiazole core.
- Substitution Reactions : Introducing phenylethyl and pyrrolidine groups through nucleophilic substitutions.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study focusing on similar thiazole compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example:
- Compound 6d , a derivative related to thiazole, showed high antiproliferative potency against human leukemia cells (K563) with an IC50 comparable to dasatinib .
- In contrast, activity against mammary and colon carcinoma cells was less pronounced, highlighting the selective nature of these compounds .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 6d | K563 (Leukemia) | <1 | High |
| 6d | MDA-MB 231 | >20 | Inactive |
| 6d | MCF-7 | 20.2 | Moderate |
| 6d | HT-29 | 21.6 | Moderate |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. The compound's structure allows it to interact with bacterial cell membranes and inhibit vital processes.
- A review highlighted that derivatives with a thiazole moiety exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
- Specific derivatives showed MIC values lower than standard antibiotics like fluconazole, indicating their potential as effective antimicrobial agents .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 8d | A. niger | 32 | Significant |
| 8e | C. albicans | 42 | Significant |
| Various | E. coli | <50 | Moderate |
| Various | S. aureus | <40 | High |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells or pathogens.
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Induction of Apoptosis : Some studies indicate that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:
Properties
IUPAC Name |
4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-13-14(17(23)21-10-4-5-11-21)20-24-15(13)16(22)19-9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,18H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJXEJGIBCNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














